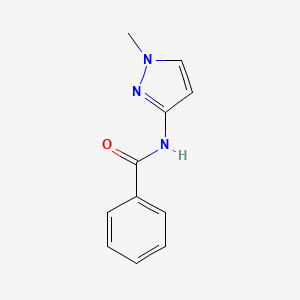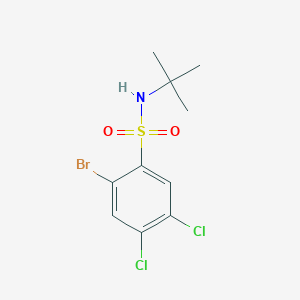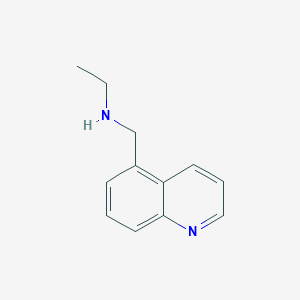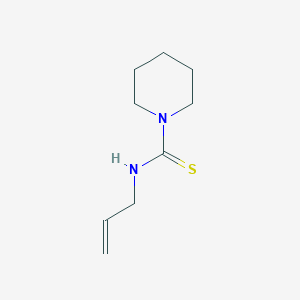
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPMP belongs to the class of morpholino compounds, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone involves its binding to the extracellular surface of GPCRs. This binding prevents the activation of the receptor by its ligand, effectively inhibiting its activity. The selectivity of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone for specific GPCRs is due to the unique structure of the compound, which allows it to interact with specific amino acid residues on the receptor surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone depend on the specific GPCR that it targets. In general, the inhibition of GPCR activity by (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone can lead to changes in intracellular signaling pathways, which can affect various physiological processes. For example, the inhibition of certain GPCRs by (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to reduce inflammation, decrease blood pressure, and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone in lab experiments is its selectivity for specific GPCRs. This selectivity allows researchers to study the function of individual receptors without affecting the activity of other GPCRs. Additionally, (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has a high affinity for its target receptors, making it a potent inhibitor. However, one limitation of using (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
For research involving (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone include the development of more selective and potent inhibitors, as well as the exploration of new therapeutic targets.
Méthodes De Synthèse
The synthesis of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone involves several steps, including the reaction of 4-methyl-3-pyrrol-1-ylphenyl-boronic acid with morpholine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. The yield of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is typically around 50-60%, and the compound can be obtained as a white powder.
Applications De Recherche Scientifique
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has shown promising results in various scientific research applications. One of the primary uses of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in various physiological processes. (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to selectively inhibit the activity of certain GPCRs, making it a valuable tool for studying their function.
Propriétés
IUPAC Name |
(4-methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-4-5-14(12-15(13)17-6-2-3-7-17)16(19)18-8-10-20-11-9-18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONGYANDSNYKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)




![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)

![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)